1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
CAS No.: 941232-88-8
Cat. No.: VC21391414
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941232-88-8 |
|---|---|
| Molecular Formula | C13H16FNO4S |
| Molecular Weight | 301.34g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
| Standard InChI Key | HSDIRGGDJDOGQN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F |
Introduction
Chemical Identity and Basic Properties
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that combines several functional groups of pharmacological interest. With the CAS number 941232-88-8, this compound has emerged as a subject of interest in medicinal chemistry and drug discovery pipelines.
Structural Composition
The compound features a central piperidine ring with a carboxylic acid group at the 4-position and a (4-fluoro-3-methylbenzenesulfonyl) group attached to the nitrogen atom. This structural arrangement contributes to its specific chemical behavior and potential biological interactions.
Physicochemical Properties
The physicochemical properties of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid determine its behavior in biological systems and influence its drug-like characteristics. Table 1 summarizes the key properties of this compound.
Table 1: Physicochemical Properties of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C13H16FNO4S |
| Molecular Weight | 301.34 g/mol |
| Physical State | Solid |
| Research Category | Pharmaceutical intermediate |
| Application | Research use only |
The presence of both polar and nonpolar regions within its structure suggests amphiphilic properties, which may contribute to its membrane permeability and potential pharmacokinetic profile.
Structural Features and Chemical Reactivity
The chemical reactivity of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is governed by its distinct functional groups and structural arrangement.
Functional Group Analysis
The compound contains several key functional groups that influence its chemical behavior:
-
The piperidine ring provides a nitrogen-containing heterocyclic scaffold common in many pharmaceuticals
-
The carboxylic acid moiety at the 4-position introduces acidic properties and hydrogen bonding capabilities
-
The sulfonyl group connecting the piperidine ring to the aromatic portion creates a distinct chemical linkage with specific electronic properties
-
The fluorine atom on the benzene ring enhances metabolic stability and binding interactions
-
The methyl group adds lipophilicity and may influence receptor interactions
Electronic Effects and Reactivity
The electron-withdrawing properties of the fluorine atom and the sulfonyl group create unique electronic distribution patterns that influence the compound's reactivity profile. The fluorine atom, in particular, enhances nucleophilicity at adjacent sites, potentially affecting the molecule's interactions with biological targets. These electronic effects may be comparable to those observed in similar sulfonamide derivatives like 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, which shares the core piperidine-4-carboxylic acid scaffold .
Synthesis and Preparation
The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves specialized organic chemistry techniques and careful control of reaction conditions.
Synthetic Methodology
The compound is primarily synthesized through modification of piperidine derivatives. The process requires precise control over reaction parameters including temperature, solvent selection, and reaction duration to optimize yield and purity.
Characterization and Quality Control
Following synthesis, analytical techniques are essential for confirming the structure and purity of the compound:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Mass Spectrometry for molecular weight verification
-
Infrared Spectroscopy for functional group identification
These techniques ensure the identity and quality of the synthesized compound, which is critical for its application in research settings.
Biological Activity and Research Applications
Understanding the biological activity of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid provides insights into its potential applications in pharmaceutical research.
Structure-Activity Relationships
The biological activity of this compound can be better understood by examining related structures. Piperidine-containing compounds often demonstrate diverse biological activities based on their specific substitution patterns. For example, other piperidine derivatives like the structurally related 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid have shown significant potential in medicinal chemistry applications . Similarly, certain fluorinated benzenesulfonyl derivatives of piperidine, such as 4-(4-Fluoro-benzenesulfonylaMino)-piperidine-1-carboxylic acid tert-butyl ester, have been investigated for their biological properties .
Comparative Analysis
When compared to other piperidine derivatives, 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid demonstrates distinctive properties due to its specific substitution pattern. Table 2 presents a comparison with structurally related compounds to highlight these differences.
Table 2: Comparative Analysis of Related Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid | C13H16FNO4S | 301.34 | Fluorine and methyl substitution on benzene ring |
| 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | C13H17NO4S | 283.34 | Only methyl substitution on benzene ring |
| 4-(4-Fluoro-benzenesulfonylaMino)-piperidine-1-carboxylic acid tert-butyl ester | C16H23FN2O4S | 358.43 | Contains tert-butyl ester and amino linkage |
This comparative analysis highlights how small structural modifications can influence the chemical and potentially biological properties of these compounds .
Research Significance and Applications
The research significance of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid extends across several areas of pharmaceutical science.
Drug Discovery Applications
In drug discovery, this compound serves as an important intermediate or scaffold for developing novel therapeutic candidates. The electron-withdrawing effects of the fluorine atom and sulfonyl group enhance nucleophilicity at adjacent sites, influencing its reactivity and potential biological interactions.
Challenges and Future Directions
Despite its potential, research involving 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid faces several challenges and opportunities for future investigation.
Synthetic Challenges
The synthesis of this compound requires careful control of reaction conditions and purification procedures to ensure high yield and purity. Developing more efficient synthetic routes remains an area for improvement.
Biological Evaluation Needs
While the structural features suggest potential biological activity, comprehensive studies evaluating specific biological targets and mechanisms of action are still needed. More detailed structure-activity relationship studies could help optimize derivatives with enhanced potency or selectivity.
Future Research Directions
Future research directions might include:
-
Development of structure-activity relationship studies to identify optimal substitution patterns
-
Investigation of specific biological targets and pathways influenced by this compound
-
Exploration of the compound as a building block for constructing more complex molecular architectures
-
Evaluation of potential therapeutic applications based on its structural similarities to known bioactive compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume